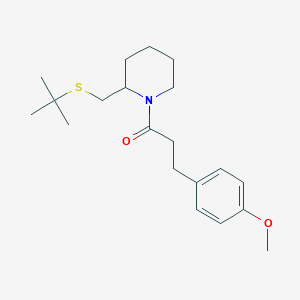

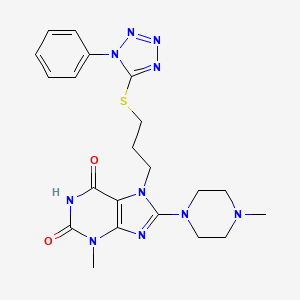

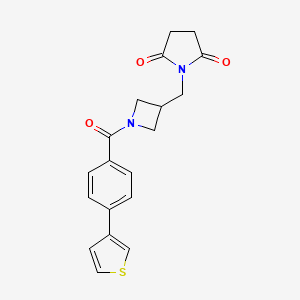

![molecular formula C19H19N3O5 B2506736 ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate CAS No. 902966-08-9](/img/structure/B2506736.png)

ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate, is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have potential applications in medicinal chemistry due to the presence of the pyrido[2,3-d]pyrimidinone core, which is often associated with biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and their reactivity with different active methylene reagents was studied to yield pyran, pyridine, and pyridazine derivatives . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was achieved through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrido[2,3-d]pyrimidinone ring, which is a bicyclic system that combines a pyrimidine and a pyridine ring. This bicyclic system is known to exhibit interesting chemical properties due to its conjugated system and potential for further functionalization. The methoxybenzyl group attached to the pyrimidinone ring could influence the electronic distribution and overall reactivity of the molecule.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the cyclization of ethyl acetoacetate derivatives has been reported to yield triazolopyrimidine derivatives through an anomalous cyclization mechanism . Additionally, thiazolopyrimidine derivatives have been synthesized using ultrasonic-assisted methods, which could offer a more efficient pathway for the synthesis of related compounds . These reactions highlight the reactivity of the pyrimidinone core and its potential to form diverse derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties typical of dihydropyrimidinones. These properties could include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of carbonyl groups, and a relatively stable molecular structure due to the aromatic system. The methoxy group could also contribute to the lipophilicity of the compound, which is an important factor in drug design.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Novel Derivatives

Ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate is used as a key precursor in the synthesis of novel derivatives, such as 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones. This synthesis approach opens pathways to create libraries of novel bis-functionalized pyrido-1,4-diazepines with varied functionalities (El Bouakher et al., 2013).

Reactivity and Compound Formation

The compound also participates in reactions leading to diverse fused systems. For instance, it reacts with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives, showcasing its versatility in synthesizing complex heterocyclic structures (Bakhite et al., 2005).

Role in Biological Studies

- Potential Antioxidant Properties: Compounds related to this compound, derived from red seaweed, have shown significant antioxidant properties. This indicates a potential for these compounds to serve as lead antioxidative molecules in pharmaceutical and food industries, suggesting a biomedical application of the compound or its derivatives (Chakraborty et al., 2016).

Miscellaneous Applications

- Agricultural Applications: Derivatives of this compound, such as ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid, have shown moderate activity as herbicide antidotes, indicating their utility in enhancing the effectiveness of herbicides in agricultural practices (Dotsenko et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-3-27-16(23)12-21-17-15(5-4-10-20-17)18(24)22(19(21)25)11-13-6-8-14(26-2)9-7-13/h4-10H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDRVHBNTDOTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

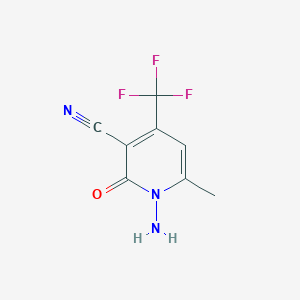

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

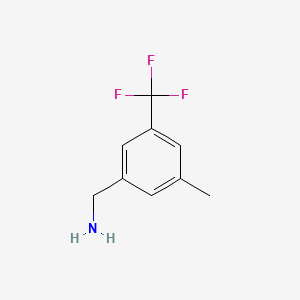

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)